2-amino-7-fluoroquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-amino-7-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) |
InChI Key |
IRBJUDZHLBICJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(NC2=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 7 Fluoroquinazolin 4 3h One and Structural Analogues
Cyclization-Based Strategies Utilizing Specific Precursors
The reaction of 2-aminobenzonitrile (B23959) derivatives with formamide (B127407) represents a direct approach to constructing the 4(3H)-quinazolinone skeleton. In this method, formamide serves as both the reactant, providing the C2-N3 unit of the quinazolinone ring, and often as the solvent. The reaction proceeds through an initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization. For the synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one, the required precursor would be 2-amino-4-fluorobenzonitrile. While specific examples for the 7-fluoro analogue are not prevalent in the provided search results, the general method is applicable. ijarsct.co.innih.gov
A related synthesis involves the reaction of 2-aminobenzonitriles with isothiocyanates, which leads to the formation of 2-aminoquinazoline (B112073) derivatives. nih.gov This highlights the versatility of the 2-aminobenzonitrile scaffold in accessing various substituted quinazolines.
Table 1: Synthesis via Cyclization of 2-Aminobenzonitrile Derivatives
| Precursor | Reagent(s) | Product Type |
|---|---|---|
| 2-Aminobenzonitrile | Formamide | 4(3H)-Quinazolinone |
| 2-Aminobenzonitrile | Isothiocyanate | 2-Aminoquinazoline |
The reaction of 2-aminobenzamide (B116534) analogues with isocyanates provides a versatile route to 2,3-disubstituted quinazolin-4(3H)-ones. This method involves the initial reaction of the amino group of 2-aminobenzamide with the isocyanate to form a urea (B33335) derivative. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, yields the quinazolinone ring system. frontiersin.orgorganic-chemistry.org To synthesize analogues of this compound using this method, one would start with 2-amino-4-fluorobenzamide (B111330) and an appropriate isocyanate. The isocyanate would determine the substituent at the 3-position of the resulting quinazolinone.
Recent advancements have focused on developing metal-free and organocatalytic versions of this reaction, enhancing its green chemistry profile. frontiersin.org For instance, triflic anhydride (B1165640) and 2-bromopyridine (B144113) have been used to facilitate the one-pot construction of 2,3-dialkyl-substituted quinazolinones from N-arylamides and isocyanates. organic-chemistry.org While this specific example starts from an N-arylamide rather than a 2-aminobenzamide, it demonstrates the broader utility of isocyanates in quinazolinone synthesis.
Table 2: Synthesis via Cyclization of 2-Aminobenzamide Analogues
| Precursor | Reagent(s) | Key Intermediate | Product Type |
|---|---|---|---|
| 2-Aminobenzamide | Isocyanate | Urea derivative | 2,3-Disubstituted quinazolin-4(3H)-one |
| N-Arylamide | Isocyanate, Tf₂O, 2-Bromopyridine | - | 2,3-Dialkyl-substituted quinazolinone |
Carbon disulfide (CS₂) can be employed as a C1 source in the synthesis of heterocyclic compounds. In the context of quinazolinone synthesis, CS₂ can mediate the cyclization of 2-aminobenzamides. The reaction likely proceeds through the formation of a dithiocarbamate (B8719985) intermediate from the reaction of the amino group with CS₂. This intermediate can then undergo cyclization and subsequent transformations to yield the quinazolinone ring. While direct evidence for the synthesis of this compound using this specific method is not detailed in the search results, the principle of using CS₂ for peptide bond formation and related condensations is established. nih.gov This suggests its potential applicability in forming the amide bond within the quinazolinone structure under specific conditions.
A common and effective method for the synthesis of 4(3H)-quinazolinones is the condensation of an anthranilic acid derivative with a source of the C2-N3 unit. researchgate.net For the preparation of 7-fluoro-4(3H)-quinazolinone, 2-amino-4-fluorobenzoic acid is reacted with formamidine (B1211174) acetate (B1210297), often in formamide as a solvent, at elevated temperatures. researchgate.netsigmaaldrich.com This reaction directly furnishes the 7-fluoro-4(3H)-quinazolinone intermediate, which can then be further functionalized to introduce the 2-amino group. For example, the resulting quinazolinone can be chlorinated at the 4-position and subsequently aminated. nih.gov
Table 3: Synthesis via Condensation of 2-Amino-4-fluorobenzoic Acid
| Precursor | Reagent(s) | Reaction Conditions | Intermediate |
|---|---|---|---|
| 2-Amino-4-fluorobenzoic acid | Formamidine acetate, Formamide | 160 °C, 4 hr | 7-Fluoro-4(3H)-quinazolinone |
A general and widely used approach for synthesizing quinazolin-4(3H)-ones starts from ortho-anthranilic acid and its derivatives. nih.govresearchgate.net One common two-step procedure involves the initial acylation of anthranilic acid, for instance with acetic anhydride, to form a 2-acylaminobenzoic acid. ijpsr.com This intermediate is then cyclized, often by heating with a dehydrating agent, to yield a 2-substituted-1,3-benzoxazin-4-one. The benzoxazinone (B8607429) is a versatile intermediate that can react with various amines or ammonia (B1221849) to afford the corresponding 2,3-disubstituted or 2-substituted-4(3H)-quinazolinones. nih.govtandfonline.com To obtain this compound, one would start with 2-amino-4-fluorobenzoic acid.
Another strategy involves the direct reaction of anthranilic acid derivatives with urea upon heating to form quinazolinediones. nih.gov These can then be converted to 2-chloro-4(3H)-quinazolinones, which are key intermediates for introducing the 2-amino group via nucleophilic substitution with an appropriate amine. nih.gov
Table 4: General Synthetic Routes from ortho-Anthranilic Acid Derivatives
| Starting Material | Key Intermediate(s) | Final Product Type |
|---|---|---|
| Anthranilic acid | 2-Acylaminobenzoic acid, 1,3-Benzoxazin-4-one | 2,3-Disubstituted-4(3H)-quinazolinone |
| Anthranilic acid | Quinazolinedione, 2-Chloro-4(3H)-quinazolinone | 2-Amino-4(3H)-quinazolinone |
A variety of one-carbon synthons can react with 2-aminobenzoic acid to form the quinazolinone ring. These methods offer diverse pathways to introduce different substituents at the 2-position.
Imidates: The reaction of 2-aminobenzoic acid with imidates in a suitable solvent like methanol (B129727) at elevated temperatures provides a good yield of 2-substituted quinazolinones. researchgate.net
Orthoesters: Condensation of 2-aminobenzoic acid with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst or under microwave irradiation, is an effective method for synthesizing 4(3H)-quinazolinones. tandfonline.comresearchgate.net The use of ammonium (B1175870) acetate in this reaction can lead to 2-substituted-4(3H)-quinazolinones. researchgate.net
Isocyanates: As mentioned previously (Section 2.1.2), the reaction of 2-aminobenzoic acid esters with isocyanates can lead to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones. researchgate.net
Isothiocyanates: The reaction of 2-aminobenzoic acid with isothiocyanates is a common method for preparing 2-mercapto-4(3H)-quinazolinones. researchgate.netresearchgate.netnih.gov These can serve as intermediates for further functionalization. For instance, reaction with triphenylphosphine (B44618) thiocyanate (B1210189) can also yield 2-thioxo-quinazolin-4-ones. researchgate.net
Table 5: Synthesis from 2-Aminobenzoic Acid and One-Carbon Synthons
| Reagent | Product Type |
|---|---|
| Imidates | 2-Substituted-4(3H)-quinazolinone |
| Orthoesters | 4(3H)-Quinazolinone or 2-Substituted-4(3H)-quinazolinone |
| Isocyanates | 1,3-Disubstituted quinazolin-2,4(1H,3H)-dione |
| Isothiocyanates | 2-Mercapto-4(3H)-quinazolinone |
Catalytic Approaches in Quinazolinone Synthesis
Catalytic methods offer efficient and selective routes to quinazolinone derivatives, often proceeding under mild reaction conditions with high atom economy. Various transition metals, including palladium, zinc, and copper, have been successfully employed to catalyze the key bond-forming reactions in the synthesis of the quinazolinone core.
Palladium catalysis is a powerful tool for the construction of heterocyclic systems. In the context of quinazolinone synthesis, palladium catalysts can facilitate various transformations, including C-N and C-C bond formations. A common strategy involves the cyclization of appropriately substituted anthranilic acid or anthranilamide derivatives.
While a direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a blueprint for its potential synthesis. For instance, palladium-catalyzed carbonylative coupling reactions of ortho-iodoanilines with cyanamide (B42294) have been developed for the synthesis of 2-aminoquinazolin-4(3H)-ones. This domino process involves an initial carbonylation followed by an in situ cyclization to furnish the quinazolinone ring system in moderate to excellent yields. The use of a suitable palladium catalyst, such as one derived from Pd(OAc)₂ and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for the efficiency of this transformation. This method's applicability to a fluorinated substrate like 4-fluoro-2-iodoaniline (B1303420) could provide a direct route to the target compound.
Another relevant palladium-catalyzed approach involves the oxidative coupling of anthranilic acids with isocyanides. This method has been successfully applied to the synthesis of 2-aminobenzoxazinones, which are closely related to quinazolinones. The extension of this protocol to the synthesis of 2-aminoquinazolinones from anthranilic acids and a suitable nitrogen source under palladium catalysis presents a viable synthetic strategy.
| Catalyst System | Starting Materials | Product Type | Ref. |
| Pd(OAc)₂/dppf | o-Iodoanilines, Cyanamide, CO | 2-Aminoquinazolin-4(3H)-ones | doaj.org |
| Pd(dppf)Cl₂ | Bromo-substituted quinazolines, Boronic acid esters | Quinazolinylphenyl-1,3,4-thiadiazoles | mdpi.com |
This table showcases representative palladium-catalyzed reactions for the synthesis of quinazolinone-related structures.
Zinc catalysts have emerged as a milder and more cost-effective alternative to other transition metals for certain organic transformations. In quinazolinone synthesis, zinc compounds can promote cyclization reactions through different mechanisms.
One notable method involves a zinc(II)-stabilized amidyl radical-promoted deaminative approach for the synthesis of quinazolinone scaffolds technion.ac.il. This protocol utilizes a stable zinc compound for the efficient coupling of o-amino amides or esters with nitriles technion.ac.il. The reaction proceeds via an aminyl radical intermediate, offering a distinct mechanistic pathway compared to palladium or copper-catalyzed methods technion.ac.il. The application of this methodology to a fluorinated anthranilamide derivative could provide access to 7-fluoroquinazolinones.
Additionally, zinc triflate (Zn(OTf)₂) has been shown to catalyze the hydrohydrazination of alkynes, leading to the formation of pyrazolines, which can be further transformed into other heterocyclic systems organic-chemistry.org. While not a direct synthesis of quinazolinones, this demonstrates the utility of zinc catalysts in constructing nitrogen-containing heterocycles from simple starting materials organic-chemistry.org.
| Catalyst | Starting Materials | Product Type | Ref. |
| Zinc(II) compound | o-Amino amides/esters, Nitriles | Quinazolinone scaffolds | technion.ac.il |
| Zn(OTf)₂ | 3-Butynol, Arylhydrazines | Pyrazolines | organic-chemistry.org |
This table highlights examples of zinc-catalyzed reactions for the synthesis of heterocyclic compounds.
Copper-catalyzed reactions are widely used for the synthesis of nitrogen-containing heterocycles due to the low cost and low toxicity of copper catalysts. Several copper-catalyzed methods for the synthesis of quinazolinones and related structures have been reported.
An efficient copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols has been described rsc.org. This process, which uses air as the oxidant, demonstrates high functional group tolerance and can afford a variety of substituted quinazolinones in good to excellent yields rsc.org. Starting with 2-amino-4-fluorobenzonitrile, this method could be adapted for the synthesis of 7-fluoro-substituted quinazolinones.
Another versatile copper-catalyzed method involves the cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. This approach provides a general and highly efficient route to quinazoline (B50416) and quinazolinone derivatives. The reaction is believed to proceed through an initial Ullmann-type coupling followed by intramolecular cyclization.
| Catalyst System | Starting Materials | Product Type | Ref. |
| Copper catalyst | 2-Aminobenzonitriles, Benzyl alcohols | Substituted quinazolinones | rsc.org |
| Copper catalyst | Amidine hydrochlorides, 2-Halobenzaldehydes/ketones/esters | Quinazoline/Quinazolinone derivatives | rsc.org |
| CuBr/L-proline | 2-Bromobenzonitriles, Amidines/Guanidine (B92328) | 4-Aminoquinazoline/2,4-Diaminoquinazoline derivatives | nih.gov |
This table presents various copper-catalyzed methodologies for the synthesis of quinazoline derivatives.
Palladium-catalyzed reactions involving the insertion of an isocyanide molecule are a powerful strategy for the rapid construction of nitrogen-containing heterocycles. These reactions often proceed with high regioselectivity and offer a convergent approach to complex molecules.
A notable example is the one-pot synthesis of 2-amino-4(3H)-quinazolinones via the ring-opening of isatoic anhydride followed by a palladium-catalyzed oxidative isocyanide-insertion rsc.org. This two-step process is efficient and utilizes readily available starting materials rsc.org. By employing a 5-fluoroisatoic anhydride, this methodology could be directly applied to the synthesis of this compound. The reaction is believed to proceed through the formation of a 2-aminobenzamide intermediate, which then undergoes palladium-catalyzed cyclization with the isocyanide.
Furthermore, the palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides has been developed for the synthesis of 2-aminoquinolines. While this leads to a different heterocyclic core, it showcases the power of palladium-catalyzed isocyanide insertion in building complex nitrogen-containing scaffolds.
| Catalyst System | Key Transformation | Starting Materials | Product Type | Ref. |
| Palladium catalyst | Oxidative Isocyanide-Insertion | Isatoic anhydride, Isocyanide | 2-Amino-4(3H)-quinazolinones | rsc.org |
| Palladium catalyst | Intermolecular Oxidative Cyclization | 2-Vinylanilines, Isocyanides | 2-Aminoquinolines | nih.gov |
This table illustrates the utility of palladium-catalyzed isocyanide-insertion reactions in heterocyclic synthesis.
Expedited Synthetic Protocols
One-pot syntheses combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. Several one-pot methods for the synthesis of 2-aminoquinazolin-4(3H)-ones have been developed.
A prominent one-pot strategy involves the reaction of an anthranilic acid with a cyanamide derivative. For instance, the reaction of anthranilic acid with phenylcyanamide (B1618024) in the presence of chlorotrimethylsilane, followed by a Dimroth rearrangement, affords 2-aminoquinazolin-4-one derivatives in good yield scispace.comresearchgate.net. This method has been utilized for the large-scale synthesis of these compounds and could be adapted for the synthesis of this compound by starting with 4-fluoroanthranilic acid.
Another efficient one-pot synthesis of 2-amino-3-substituted quinazolinones proceeds from isatoic anhydride, an amine, and an electrophilic cyanating agent nih.gov. This multicomponent reaction strategy involves a cascade of reactions including ring-opening, decarboxylation, and heterocyclization to afford the desired products in good yields nih.gov. The use of 5-fluoroisatoic anhydride in this protocol would directly lead to the 7-fluoro substituted target molecule.
| Starting Materials | Key Features | Product Type | Ref. |
| Anthranilic acid, Phenylcyanamide, Chlorotrimethylsilane | One-pot, Dimroth rearrangement | 2-Aminoquinazolin-4-one derivatives | scispace.comresearchgate.net |
| Isatoic anhydride, Amine, Electrophilic cyanating agent | One-pot, Multicomponent reaction | 2-Amino-3-substituted quinazolinones | nih.gov |
| Isatoic anhydride, Isocyanide | One-pot, Palladium-catalyzed oxidative isocyanide-insertion | 2-Amino-4(3H)-quinazolinones | rsc.org |
| (E)-2-Nitrobenzaldehyde O-methyl oximes, Alcohols/Benzyl amines | One-pot, Palladium-catalyzed hydrogen-transfer | 2-Arylquinazolines | rsc.org |
This table summarizes various one-pot synthetic strategies for quinazolinone and quinazoline derivatives.
Microwave-Assisted Synthetic Transformations
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. nih.govnih.govresearchgate.net This approach is particularly advantageous in the synthesis of heterocyclic compounds like quinazolinones. nih.gov
The application of microwave irradiation has been successfully employed in the synthesis of various quinazolinone derivatives. For instance, the Niementowski synthesis, a classic method for preparing 4(3H)-quinazolinones, has been significantly improved by using microwave heating. This modified approach allows for the rapid construction of the quinazolinone core, as demonstrated in the synthesis of key intermediates for anticancer drugs. nih.gov In one example, a 6,7-disubstituted quinazolin-4(3H)-one was synthesized in 87% yield in just 5 minutes under microwave irradiation at 300 W. nih.gov
Microwave technology has also been utilized for the synthesis of 4-phenylquinazolin-2(1H)-one derivatives, achieving yields between 31% and 92% in approximately one hour. nih.gov Furthermore, the synthesis of 2-amino-4,6-diarylpyrimidines, which share a similar heterocyclic core, has been efficiently carried out using a two-step microwave-assisted process. This involved an initial aldol (B89426) condensation followed by a ring-closure condensation with guanidine hydrochloride. rsc.org
The key benefits of microwave-assisted synthesis include:
Rapid Reaction Times: Dramatically reduces synthesis duration from hours to minutes. nih.govresearchgate.net
Improved Yields: Often results in higher isolated yields of the desired products. nih.govnih.gov
Enhanced Purity: Can lead to cleaner reaction profiles and simpler purification procedures. nih.gov
Energy Efficiency: Provides more efficient heating by directly interacting with polar molecules in the reaction mixture. nih.gov
Interactive Data Table: Microwave-Assisted Synthesis of Quinazolinone Analogs
| Derivative | Reaction Time | Yield | Reference |
|---|---|---|---|
| 6,7-disubstituted quinazolin-4(3H)-one | 5 minutes | 87% | nih.gov |
| 4-Phenylquinazolin-2(1H)-one derivatives | ~1 hour | 31-92% | nih.gov |
| 2-Aryl-4-quinolone derivatives | 10-22 minutes | 57-95% | researchgate.net |
Oxidative Cyclization Pathways
Oxidative cyclization represents another important strategy for the construction of the quinazolinone ring system. This method often involves the formation of a key bond in the heterocyclic ring through an oxidation process.
A notable example is the PIDA (phenyliodine diacetate)-mediated intramolecular oxidative cyclization. This method has been successfully used to synthesize 3-amino-5-aryl-1,2,4-oxadiazoles, which are structurally related to quinazolinones, in moderate to good yields. rsc.org The process is valued for its mild reaction conditions and high functional group tolerance. rsc.org
Another approach involves the PIFA (bis(trifluoroacetoxy)iodobenzene)-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. This reaction proceeds with high regioselectivity to form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are close structural analogs of naturally occurring alkaloids. nih.gov
Visible light-induced condensation cyclization offers a green and efficient alternative for synthesizing quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. This metal-free method utilizes a photocatalyst like fluorescein (B123965) in the presence of an oxidizing agent such as TBHP (tert-butyl hydroperoxide) and demonstrates a broad substrate scope with good to excellent yields. rsc.org
Reagent Refluxing and Aqueous Media Synthesis
Conventional heating under reflux remains a widely used technique in organic synthesis. The synthesis of quinazolinone derivatives can be achieved by refluxing appropriate starting materials in a suitable solvent. For example, the condensation of 2-aminobenzamide with aldehydes can be carried out under reflux conditions to yield the desired quinazolinone products.
In recent years, there has been a significant push towards developing synthetic methods in aqueous media to align with the principles of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic solvents are often required to dissolve nonpolar reactants, conducting reactions in aqueous media can offer significant environmental benefits. The synthesis of dihydropyrano[2,3-c]pyrazoles, for instance, has been successfully demonstrated in an aqueous solution of gluconic acid, which acts as both a catalyst and a solvent. researchgate.net This approach highlights the potential for developing similar aqueous-based syntheses for quinazolinones.
Strategic Considerations for Enhanced Synthetic Efficiency and Environmental Impact Reduction
Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into synthetic design. This includes the use of:
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. researchgate.netfrontiersin.org
Catalysis: Employing catalysts, including metal-based, nano-sized, and organocatalysts, to improve reaction efficiency and reduce waste. frontiersin.orgresearchgate.net The use of a magnetically recoverable palladium catalyst for quinazolinone synthesis is a prime example, allowing for easy separation and reuse. frontiersin.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. frontiersin.org
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation. researchgate.net
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification efforts. A four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been developed under metal-free conditions, showcasing a green and efficient strategy. rsc.org
Process Optimization: Systematic optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. This was demonstrated in the microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives, where adjusting the conditions led to significantly improved yields compared to traditional methods. nih.gov
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, high yields, clean reactions | Synthesis of 6,7-disubstituted quinazolin-4(3H)-one | nih.gov |
| Oxidative Cyclization | Mild conditions, high functional group tolerance | PIDA-mediated synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles | rsc.org |
| Aqueous Media Synthesis | Environmentally friendly, safe, low cost | Synthesis of dihydropyrano[2,3-c]pyrazoles in gluconic acid solution | researchgate.net |
| Multicomponent Reactions | High efficiency, reduced steps and waste | Four-component synthesis of substituted quinazolines | rsc.org |
Chemical Reactivity and Functional Group Transformations of 2 Amino 7 Fluoroquinazolin 4 3h One Scaffolds
Oxidation Reactions of the Quinazolinone Nucleus
The quinazolinone ring system is generally stable to oxidation. nih.gov However, under specific conditions, oxidation reactions can occur, primarily targeting the nitrogen atoms of the pyrimidine (B1678525) ring or leading to the formation of quinazolin-4(3H)-one derivatives.
Oxidation of quinazoline (B50416), a related parent heterocycle, with hydrogen peroxide in a dilute acid medium can yield 3,4-dihydro-4-oxoquinazoline. nih.gov In an alkaline environment, potassium permanganate (B83412) (KMnO₄) has been used to oxidize quinazoline to the same product. nih.gov For the 2-amino-7-fluoroquinazolin-4(3H)-one scaffold, the nitrogen atoms in the pyrimidine ring (N-1 and N-3) are potential sites for oxidation to form N-oxides. The direct oxidation of the quinazoline nucleus to N-oxides can be challenging due to a lack of selectivity, often resulting in a mixture of N-1 and N-3 oxides, alongside the quinazolin-4(3H)-one as the major product. nih.gov For instance, treatment of 4-alkyl-substituted quinazolines with monoperphthalic acid has been shown to produce a mixture of the corresponding N-1 and N-3 oxides, as well as the quinazolinone derivative. nih.gov
More recent methods have focused on sustainable approaches for the synthesis of the quinazolin-4(3H)-one core itself, utilizing green oxidants like hydrogen peroxide (H₂O₂) with a dimethyl sulfoxide (B87167) (DMSO) carbon source. acs.org While this is a synthetic method, it underscores the stability of the quinazolinone core under certain oxidative conditions.
Table 1: Examples of Oxidation Reactions on Quinazoline Scaffolds
| Reactant | Oxidizing Agent(s) | Product(s) | Reference |
|---|---|---|---|
| Quinazoline | H₂O₂, dilute acid | 3,4-dihydro-4-oxoquinazoline | nih.gov |
| Quinazoline | KMnO₄, alkaline medium | 3,4-dihydro-4-oxoquinazoline | nih.gov |
| 4-Alkylquinazoline | Monoperphthalic acid | N-1 oxide, N-3 oxide, Quinazolinone | nih.gov |
Reduction Reactions of the Quinazolinone Core
The quinazolinone core can undergo reduction at either the pyrimidine or the benzene (B151609) ring, depending on the reagents and conditions employed. The hydrogenation of 3-substituted 4(3H)-quinazolinones using palladium or platinum oxide as catalysts typically leads to the reduction of the pyrimidine ring, yielding 1,2-dihydro derivatives. nih.gov
Reduction of the benzene portion of the quinazolinone system can be achieved using platinum oxide, which can result in a mixture of diastereomeric octahydro-4(1H)-quinazolinones. nih.gov The stability of the quinazolinone ring is notable, as it often remains intact during various chemical transformations. nih.gov
Table 2: Reduction Reactions of the 4(3H)-Quinazolinone Core
| Ring Targeted | Reagents | Product | Reference |
|---|---|---|---|
| Pyrimidine Ring | Palladium, Platinum Oxide | 1,2-dihydro-4(3H)-quinazolinone | nih.gov |
Nucleophilic Substitution Reactions, with Emphasis on C-4 and C-7 Positions
Nucleophilic substitution reactions are pivotal for the functionalization of the quinazolinone scaffold. The C-4 and C-7 positions of this compound are of particular interest for introducing structural diversity.
The C-4 position can be made susceptible to nucleophilic attack by first converting the C-4 oxo group into a more reactive leaving group, such as a chloride. This is commonly achieved by treating the quinazolinone with a chlorinating agent like phosphoryl chloride (POCl₃). The resulting 4-chloroquinazoline (B184009) derivative can then react with various nucleophiles. For the parent quinazoline, reactions with sodamide or hydrazine (B178648) proceed, likely via an intermediate addition product, to yield 4-amino and 4-hydrazine quinazolines, respectively. nih.gov
The C-7 position, bearing a fluorine atom, is activated towards nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing nitro group at the adjacent C-6 position in a related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, significantly facilitates SₙAr reactions at C-7. This allows for the introduction of various substituents, which is a key strategy in the synthesis of kinase inhibitors.
Reactivity Profiles of Specific Exocyclic Functional Groups
The exocyclic amino group at the C-2 position of this compound provides a handle for a variety of chemical transformations, including N-alkylation, condensation, and cyclization reactions.
The amino group at C-2 can undergo N-alkylation to introduce alkyl groups, which can significantly alter the molecule's properties. nih.gov This reaction typically involves the use of alkyl halides or sulfonates in the presence of a base. nih.gov Modern, more sustainable methods may utilize alcohols, aldehydes, or carbon dioxide as alkylating agents. nih.gov Selective monoalkylation is often the goal, as over-alkylation can lead to derivatives with diminished or undesired biological activity. nih.gov
The C-2 amino group can participate in condensation reactions with various electrophiles, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are fundamental in building more complex molecular architectures. For instance, the condensation of 2-aminobenzamides with β-ketoesters, catalyzed by phosphoric acid, can lead to the formation of 2-alkyl- and 2-aryl-substituted quinazolinones. nih.gov
Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. This strategy is widely employed in the synthesis of novel polycyclic compounds with potential biological activities. For example, cascade reactions involving intramolecular cyclization are used to create complex scaffolds. beilstein-journals.orgbeilstein-journals.org One such approach is the Prins/Friedel-Crafts cyclization, where an intramolecular Prins reaction generates a carbenium ion that is subsequently trapped by an aromatic ring. beilstein-journals.orgbeilstein-journals.org Another example involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which proceeds through a nucleophilic intramolecular cyclization. nih.gov
Advanced Spectroscopic and Analytical Characterization of Quinazolinone Derivatives
Vibrational Spectroscopies
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For 2-amino-7-fluoroquinazolin-4(3H)-one, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. While specific, experimentally determined spectral data for this exact compound is not available in the public domain, a theoretical analysis based on its structure would anticipate the following significant peaks:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct stretching bands in the region of 3400-3200 cm⁻¹. The lactam N-H group within the quinazolinone ring would also show a stretching vibration, often seen as a broader band around 3200-3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the lactam ring is expected in the range of 1700-1650 cm⁻¹. This is one of the most prominent peaks in the spectra of quinazolinone derivatives.
C=N and C=C Stretching: The aromatic carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds of the quinazoline (B50416) ring system would produce a series of absorption bands in the 1650-1450 cm⁻¹ region.
C-F Stretching: A strong absorption band indicating the presence of the carbon-fluorine bond is typically found in the 1250-1000 cm⁻¹ region.
N-H Bending: The bending vibration of the primary amine group would be observed around 1650-1580 cm⁻¹.
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400-3200 (two bands) |
| N-H Stretch | Lactam (-NH-) | 3200-3000 |
| C=O Stretch | Amide Carbonyl | 1700-1650 |
| C=N / C=C Stretch | Aromatic/Heterocyclic Rings | 1650-1450 |
| N-H Bend | Primary Amine (-NH₂) | 1650-1580 |
| C-F Stretch | Aryl-Fluoride | 1250-1000 |
Note: The values in this table are predictions based on characteristic functional group frequencies. Experimentally obtained data is required for definitive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would reveal signals for each unique proton.
Although specific experimental ¹H NMR data for this compound could not be located, a predicted spectrum would show:
Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, and H-8) would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their splitting patterns would be influenced by coupling to each other and potentially long-range coupling to the fluorine atom at position 7.
Amine and Amide Protons: The protons of the amino (-NH₂) group and the amide (-NH-) group would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary widely depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
|---|---|---|
| H-5 | ~7.5-8.0 | Doublet of doublets (dd) |
| H-6 | ~6.8-7.2 | Doublet of doublets (dd) |
| H-8 | ~6.7-7.1 | Doublet (d) |
| -NH₂ | Variable (broad) | Singlet (s) |
| -NH- | Variable (broad) | Singlet (s) |
Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the number of unique carbon environments. The spectrum for this compound would display a distinct signal for each of its eight carbon atoms. The carbon attached to the fluorine atom (C-7) would appear as a doublet due to C-F coupling.
Specific experimental data for this compound is not publicly available. However, based on typical chemical shift values for similar structures, the following can be predicted:
Carbonyl Carbon: The C-4 carbonyl carbon would have the largest chemical shift, appearing downfield around δ 160-170 ppm.
Aromatic and Heterocyclic Carbons: The remaining six carbons of the fused ring system would appear in the δ 100-160 ppm range. The C-7 carbon's signal would be split into a doublet by the fluorine atom, a key identifying feature. The C-2 carbon, bonded to two nitrogen atoms, would also have a characteristic downfield shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-2 | ~155-160 |
| C-4 | ~160-170 |
| C-4a | ~115-125 |
| C-5 | ~125-130 |
| C-6 | ~110-120 |
| C-7 | ~160-165 (doublet, ¹JCF) |
| C-8 | ~100-110 |
| C-8a | ~145-150 |
Note: These are estimated values. Experimental verification is necessary for accurate assignment.
2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecule's connectivity.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.orgoxinst.com For this compound, this would show correlations between the neighboring aromatic protons (H-5, H-6, and H-8), helping to confirm their relative positions on the ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This would allow for the definitive assignment of which proton is attached to which carbon in the aromatic ring (e.g., pairing the H-5 signal with the C-5 signal).
While no specific 2D NMR data for this compound has been published, these techniques would be essential steps in its complete structural verification.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the quinazolinone core, exhibit characteristic absorption maxima (λ_max).
The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show strong absorptions in the UV region, likely between 200 and 400 nm. These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated heterocyclic system. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used. However, specific experimental UV-Vis data for this compound is not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis absorption spectra of quinazolinone derivatives are typically characterized by two primary absorption bands. researchgate.net A shorter wavelength band, generally observed in the 240–300 nm range, is assigned to the π → π* transitions within the aromatic system. researchgate.net A second, longer-wavelength band between 310 nm and 425 nm is attributed to n → π* transitions, involving the non-bonding electrons of the heteroatoms (nitrogen and oxygen) in the quinazolinone core. researchgate.neteconferences.ru
For this compound, the presence of the fused aromatic rings and heteroatoms with lone pairs of electrons dictates its UV-Vis absorption profile. The electronic transitions are influenced by the core quinazolinone structure, which contains chromophores like C=O, C=N, and the aromatic ring. econferences.ru While specific experimental data for this compound is not detailed in the available literature, the expected absorption maxima can be inferred from the general characteristics of the quinazolinone class. The introduction of an amino group (an auxochrome) and a fluorine atom may induce slight shifts (hypsochromic or bathochromic) in the absorption maxima compared to the unsubstituted parent compound.
Table 1: Expected UV-Vis Absorption Bands for this compound
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
| ~240-300 | π → π | Aromatic Benzene Ring |
| ~310-425 | n → π | C=O and C=N groups |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the precise molecular weight and obtaining structural information through fragmentation analysis.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, the molecular formula is C₈H₆FN₃O. The calculated exact mass of the protonated molecule, [M+H]⁺, would be used for its identification.
The fragmentation pattern in ESI-MS/MS offers insights into the molecule's structure. While specific experimental fragmentation data for this compound is not available, the fragmentation of heterocyclic compounds typically involves the loss of small, stable neutral molecules and characteristic cleavages of the ring system. nih.govmdpi.com For the protonated this compound, fragmentation would likely be initiated at the quinazolinone core. Common fragmentation pathways for related structures include the loss of water (H₂O) and carbon monoxide (CO), a process frequently observed in protonated α-amino acids. nih.gov Further fragmentation could involve cleavages within the pyrimidine (B1678525) ring, leading to the loss of species like HCN or HNCO. The stability of the resulting fragment ions dictates the observed fragmentation pattern.
Table 2: Calculated ESI-HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₇FN₃O⁺ | 180.0568 |
| [M+Na]⁺ | C₈H₆FN₃NaO⁺ | 202.0387 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the surveyed literature, data from closely related quinazolinone derivatives allow for a reliable prediction of its key structural features. researchgate.netmdpi.com
Table 3: Representative Crystallographic Data for a Related Quinazolinone Derivative (3-amino-2-propylquinazolin-4(3H)-one)
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Key Intermolecular Interactions | N—H···N, N—H···O hydrogen bonds; π–π stacking |
| Note: | Data is for a related compound and serves to predict the structural characteristics of this compound. researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability Characterization
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a compound by monitoring its mass change as a function of temperature. This analysis provides information on decomposition temperatures and the presence of volatile components.
Table 4: General Thermal Stability of Related Heterocyclic Compounds
| Compound Class | Typical Decomposition Onset (T₅%) | Atmosphere |
| Nitrogen-rich Heterocycles | > 250 °C | Inert and Oxidizing |
| Substituted Quinolinones | > 275 °C | Air |
| Note: | This table represents general findings for related compound classes. mdpi.commdpi.com Specific data for this compound is not available in the cited sources. |
Computational Chemistry and Theoretical Investigations of 2 Amino 7 Fluoroquinazolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust platform for investigating the intrinsic electronic properties of 2-amino-7-fluoroquinazolin-4(3H)-one.
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. For quinazolinone derivatives, DFT calculations are often performed to understand their stability and reactive sites.
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons.
In studies of related quinazoline (B50416) structures, the distribution of HOMO and LUMO orbitals is analyzed to understand their charge transfer properties. For instance, in similar heterocyclic compounds, the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This analysis helps in predicting how the molecule will interact with other species.
Table 1: Representative Frontier Molecular Orbital Data for a Quinazolinone Core Structure
Note: This table presents typical data for a core quinazolinone structure as found in related research, since specific values for this compound are not available in the reviewed literature.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 to -5.5 | Indicates the electron-donating capacity of the molecule. |
| LUMO Energy | -1.5 to -0.5 | Indicates the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap | 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Prediction of Reaction Regioselectivity
DFT calculations are also employed to predict the regioselectivity of chemical reactions, determining which sites on a molecule are most likely to react. This is often achieved by calculating atomic charges or Fukui functions, which identify the most nucleophilic (electron-donating) and electrophilic (electron-accepting) centers in the molecule.
For the quinazolinone scaffold, theoretical studies on similar structures have shown that the nitrogen and oxygen atoms are typically the most nucleophilic centers, making them susceptible to electrophilic attack. Conversely, certain carbon atoms in the heterocyclic ring system are identified as electrophilic sites, prone to attack by nucleophiles. This predictive capability is crucial for designing synthetic routes for novel derivatives of this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling techniques, especially molecular docking, are essential for exploring how this compound interacts with biological macromolecules, such as proteins and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition. The this compound scaffold is a common core in many kinase inhibitors, and docking studies have been vital in elucidating its mechanism of action.
Docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues in the protein's active site. The binding mode analysis reveals key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.
For example, derivatives of this compound have been docked into the ATP-binding site of various kinases. A common binding pattern involves the quinazolinone core forming one or more hydrogen bonds with residues in the "hinge region" of the kinase domain.
A study on imidazo[1,2-c]quinazoline derivatives as phosphoinositide 3-kinase (PI3Kα) inhibitors demonstrated this principle. The quinazolinone nitrogen (N1) and the 2-amino group acted as hydrogen bond donors and acceptors, interacting with the backbone of residues like Val851 and Ser774 in the hinge region of PI3Kα. The fluorine atom at the 7-position often contributes to favorable interactions by enhancing binding affinity or modifying the electronic properties of the ring system.
Table 2: Summary of Docking Interactions for a this compound Derivative with PI3Kα
| Interacting Ligand Atom/Group | Protein Residue | Type of Interaction |
| Quinazolinone N1-H | Val851 (backbone CO) | Hydrogen Bond |
| 2-Amino Group (NH2) | Val851 (backbone NH) | Hydrogen Bond |
| Quinazolinone Ring | Tyr836, Trp780 | π-π Stacking |
| Fluorine Atom | Hydrophobic Pocket | Hydrophobic/Halogen Bond |
These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, guiding medicinal chemists in modifying the ligand's structure to improve its potency and selectivity for the target protein.
Molecular Docking Simulations for Ligand-Target Interactions
Identification of Key Amino Acid Residue Interactions within Binding Pockets
The binding of this compound to its biological targets is primarily governed by a series of specific interactions with key amino acid residues within the binding pocket. While direct crystallographic data for this specific compound may be limited, molecular docking and studies on analogous quinazolinone derivatives provide significant insights into its binding mode.
The quinazolinone scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. The 2-amino group and the 4-oxo group are crucial for forming hydrogen bonds. For instance, in studies of similar quinazoline derivatives targeting Epidermal Growth Factor Receptor (EGFR), the N1 and N3 atoms of the quinazoline ring, along with the 2-amino group, are often involved in hydrogen bonding with backbone atoms of key residues. nih.govunar.ac.id
The fluorine atom at the 7-position can significantly influence the binding affinity and selectivity. This is due to its ability to form favorable halogen bonds or other non-covalent interactions with specific amino acid residues. Molecular docking analyses of related fluoroquinolone compounds have shown interactions with residues such as glutamine, proline, and aspartate within the active site of enzymes like HCV NS3 helicase. nih.gov
A molecular docking study on 4-anilinoquinazoline-amino acid derivatives identified key interacting residues such as LYS315, ALA318, TYR150, THR262, HIS314, and ARG148. researchgate.net Although not a direct analog, this highlights the types of amino acid residues that are often critical for the binding of quinazoline-based compounds. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.
Table 1: Potential Key Amino Acid Interactions with this compound
| Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|
| Hydrogen Bonding | Glutamine, Aspartate, Lysine, Threonine | nih.govnih.govresearchgate.net |
| Hydrophobic Interactions | Alanine, Valine, Isoleucine, Leucine | researchgate.net |
| Pi-Stacking | Tyrosine, Histidine, Phenylalanine | researchgate.net |
| Halogen Bonding | Serine, Threonine, Tyrosine | nih.gov |
Pharmacophore Modeling for Receptor Recognition Features
Pharmacophore modeling is a crucial computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This approach is instrumental in understanding the receptor recognition features for this compound and its analogs.
Structure-Based Pharmacophore Generation
Structure-based pharmacophore models are derived from the 3D structure of the target protein, typically in complex with a ligand. For quinazolinone derivatives, which often target kinase domains, the pharmacophore is generated by identifying the key interaction points within the ATP-binding site. nih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The generation of such a model for a target of this compound would involve analyzing the co-crystal structure or a docked pose to pinpoint the essential interactions for binding.
Ligand-Based Pharmacophore Modeling
In the absence of a known 3D structure of the receptor, ligand-based pharmacophore models can be developed by aligning a set of active molecules and extracting their common chemical features. nih.govyoutube.com For a series of 2-aminoquinazolin-4(3H)-one derivatives with known biological activities, a ligand-based model would identify the shared structural motifs responsible for their therapeutic effects. This approach is particularly useful for identifying novel scaffolds that possess the same essential features for activity. A study on quinazoline-based acetylcholinesterase inhibitors utilized a ligand-based approach to develop and validate a 3D-QSAR pharmacophore model. nih.gov
Elucidation of Pharmacophoric Features (Hydrogen Bond Donors/Acceptors, Hydrophobic Features, Aromatic Rings)
The key pharmacophoric features of this compound and related compounds are well-defined by their chemical structure.
Hydrogen Bond Donors: The primary amine group at the 2-position and the N-H group at the 3-position of the quinazolinone ring act as crucial hydrogen bond donors. nih.gov
Hydrogen Bond Acceptors: The carbonyl oxygen at the 4-position and the nitrogen atoms within the quinazoline ring can serve as hydrogen bond acceptors. nih.gov
Hydrophobic Features: The quinazoline ring system itself provides a significant hydrophobic core.
Aromatic Rings: The fused benzene (B151609) ring of the quinazoline scaffold contributes an aromatic feature, which can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues in the binding pocket.
A pharmacophore model for a series of quinazoline derivatives identified features such as two hydrogen bond acceptors and four hydrophobic features as being important for activity. nih.gov The fluorine atom at the 7-position can also be considered a feature, potentially acting as a weak hydrogen bond acceptor or participating in halogen bonding.
Virtual Screening Techniques for Novel Chemical Entities Discovery
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the discovery of novel chemical entities based on the this compound scaffold, both ligand-based and structure-based virtual screening approaches are employed.
In a ligand-based virtual screening campaign, a pharmacophore model generated from this compound and its active analogs would be used to search for molecules in a database that match the defined pharmacophoric features. nih.govnih.gov This method is efficient for identifying structurally diverse compounds that retain the key interaction points necessary for biological activity.
Structure-based virtual screening, on the other hand, involves docking a library of compounds into the 3D structure of the target protein. nih.gov The compounds are then ranked based on their predicted binding affinity and how well they fit into the binding pocket. This approach has been successfully used to identify novel inhibitors for various targets using quinazoline scaffolds. nih.govelsevierpure.com For instance, a virtual screening workflow was used to identify potential acetylcholinesterase inhibitors from a database based on a quinazoline pharmacophore model. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into the stability of its complex with a target protein and the conformational dynamics of both the ligand and the protein upon binding.
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time. This helps to validate the binding mode predicted by molecular docking. nih.gov Furthermore, MD simulations can elucidate conformational changes in the protein that may be induced by ligand binding, which can be crucial for understanding the mechanism of action. Studies on quinazoline derivatives have utilized MD simulations to assess the thermodynamic stability of the ligand-protein complexes. nih.govnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics analyzed in MD simulations to evaluate the stability of the complex and the flexibility of individual residues.
Molecular Mechanism of Action Studies of 2 Amino 7 Fluoroquinazolin 4 3h One Analogues
Protein-Ligand Interaction Dynamics and Specificity
Understanding the specific interactions between quinazolinone analogues and their protein targets is crucial for rational drug design. Molecular docking and other computational studies have provided detailed insights into the binding modes of these compounds.
When acting as tubulin inhibitors, quinazolinone derivatives often occupy the colchicine binding site on β-tubulin. researchgate.netresearchgate.net Docking studies reveal that the quinazolinone core and its substituents form key interactions with amino acid residues within this pocket. For example, some analogues form hydrogen bonds with residues, while others engage in π–cation interactions with residues such as Lys352, which are critical for binding affinity. researchgate.net
In the context of kinase inhibition, these compounds typically bind to the ATP-binding pocket of the target kinase. nih.gov Molecular docking of quinazolin-4(3H)-one derivatives into the EGFR kinase domain showed that they act as ATP-competitive type-I inhibitors. nih.gov They form crucial interactions with residues in the DFG (Asp-Phe-Gly) motif, such as Asp855, which is essential for inhibiting the active kinase. nih.gov Similarly, when targeting the PI3Kα isoform, 4-aminoquinazoline derivatives fit into the ATP-binding site, and their specificity is determined by unique interactions with the residues that differ between PI3K isoforms. nih.gov
The specificity of these interactions is paramount. For instance, the stereochemistry of the amino alcohol in 2,4-diaminoquinazoline TLR agonists was found to dictate TLR7/8 selectivity, with the (R) isomer favoring selective TLR8 agonism. nih.gov
Cellular Pathway Modulation
Induction of Apoptotic Cell Death Pathways (Intrinsic and Extrinsic)
A primary outcome of the molecular interactions described above is the modulation of cellular pathways that control cell fate, most notably apoptosis, or programmed cell death. Quinazolinone analogues induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
The intrinsic pathway is often triggered by cellular stress, such as that caused by tubulin polymerization inhibition or kinase signaling disruption. This leads to changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov A novel quinazolinone derivative, DQQ, was shown to drastically reduce the Bcl-2/Bax ratio, leading to mitochondrial membrane potential loss and the release of cytochrome c. nih.gov The released cytochrome c then activates a caspase cascade, beginning with initiator caspase-9 and culminating in the activation of effector caspase-3, which executes the apoptotic program. nih.gov
The extrinsic pathway can also be engaged. The same compound, DQQ, was found to significantly induce caspase-8 levels, a key initiator caspase in the extrinsic pathway, alongside caspase-3. nih.gov Furthermore, the inhibition of critical survival pathways like the PI3K/Akt pathway by 4-aminoquinazoline derivatives also promotes apoptosis through the mitochondrial-dependent intrinsic pathway. nih.gov The ultimate result of these pathway modulations is cell cycle arrest, typically at the G1 or G2/M phase, followed by the systematic dismantling of the cell through apoptosis. nih.govnih.gov
Disruption of Mitochondrial Membrane Potential
The mitochondrion is a central player in the intrinsic apoptotic pathway. A critical event in the initiation of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm). This change in membrane potential is a point of no return for the cell, committing it to apoptosis.
Studies on quinazolinone derivatives have demonstrated their ability to induce apoptosis by disrupting the mitochondrial membrane potential. nih.gov For instance, certain quinazolinone Schiff base derivatives have been shown to trigger apoptosis in MCF-7 breast cancer cells by causing a loss of mitochondrial membrane potential. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. One of the most crucial of these factors is cytochrome c. nih.gov
The loss of mitochondrial membrane potential can be experimentally measured using fluorescent dyes such as JC-1. In healthy cells with a polarized mitochondrial membrane, JC-1 forms aggregates that emit red fluorescence. However, in apoptotic cells with a depolarized membrane, JC-1 remains in its monomeric form and emits green fluorescence. An increase in the green-to-red fluorescence ratio is therefore indicative of a loss of mitochondrial membrane potential. While specific data for 2-amino-7-fluoroquinazolin-4(3H)-one analogues is still emerging, the established activity of the broader quinazolinone class suggests a similar mechanism of action.
Effect of Quinazolinone Analogues on Mitochondrial Membrane Potential
| Compound/Analogue | Cell Line | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| Quinazolinone Schiff Base A | MCF-7 | JC-1 Staining | Disruption of Mitochondrial Membrane Potential | nih.gov |
| Quinazolinone Schiff Base B | MCF-7 | JC-1 Staining | Disruption of Mitochondrial Membrane Potential | nih.gov |
Caspase Activation Cascades
The release of cytochrome c from the mitochondria into the cytosol is a pivotal event that triggers the activation of the caspase cascade. Caspases are a family of cysteine proteases that execute the apoptotic program by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Upon its release, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. nih.gov
Research on quinazolinone derivatives has confirmed their ability to activate this caspase cascade. Studies on quinazolinone Schiff bases demonstrated that their treatment of MCF-7 cells led to the activation of caspase-9 and the downstream executioner caspases-3/7. nih.gov The activation of these caspases is the final common pathway of apoptosis, leading to the dismantling of the cell.
Furthermore, some quinazolinone derivatives have also been shown to activate caspase-8, which is typically associated with the extrinsic (death receptor-mediated) apoptotic pathway. nih.gov This suggests that these compounds may induce apoptosis through multiple pathways, potentially enhancing their anticancer efficacy. The activation of caspase-8 can also be linked to the intrinsic pathway through the cleavage of Bid, a pro-apoptotic Bcl-2 family member, to its truncated form, tBid, which then translocates to the mitochondria to promote cytochrome c release.
Caspase Activation by Quinazolinone Analogues
| Compound/Analogue | Cell Line | Activated Caspases | Reference |
|---|---|---|---|
| Quinazolinone Schiff Base A | MCF-7 | Caspase-9, Caspase-3/7, Caspase-8 | nih.gov |
| Quinazolinone Schiff Base B | MCF-7 | Caspase-9, Caspase-3/7, Caspase-8 | nih.gov |
Structure Activity Relationship Sar Investigations of 2 Amino 7 Fluoroquinazolin 4 3h One Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents on the core ring system. SAR studies have revealed that modifications at positions C-2, N-3, C-4, C-6, C-7, and C-8 can significantly alter the potency and selectivity of these compounds for different biological targets. nih.govnih.gov
Effects of Fluorine Atom Placement (e.g., at C-7)
The introduction of halogen atoms, particularly fluorine, into the quinazolinone scaffold is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance biological activity. The position of the halogen is critical. While comprehensive SAR data specifically for the 7-fluoro substitution on the 2-aminoquinazolin-4(3H)-one core is specific to each derivative series, general principles for halogen substitution on the quinazoline (B50416) ring have been established.
For instance, in certain series of quinazolinone derivatives, the presence of a chlorine atom at the C-7 position has been shown to be favorable for anticonvulsant activity. nih.gov In the context of 4-anilinoquinazolines, substitutions at the C-7 position with bulkier groups have been found to be favorable for inhibitory activity against certain kinases. nih.gov Conversely, in other series, substitutions at the C-7 position can lead to a loss of activity. acs.org The specific impact of the C-7 fluorine in 2-amino-7-fluoroquinazolin-4(3H)-one derivatives is therefore highly dependent on the other substitutions present on the molecule and the biological target being investigated. For example, in a series of 4-thiosemicarbazide quinazolines, compounds with an unsubstituted quinazoline ring or those with chloro/fluoro substituted benzene (B151609) rings demonstrated higher anti-cancer activity. nih.gov
Significance of Substitutions at C-2 and C-3 Positions
Positions C-2 and N-3 of the quinazolinone ring are pivotal for modulating biological activity. A wide range of substituents at these positions have been explored, leading to compounds with diverse pharmacological profiles, including antimicrobial and anticancer effects. nih.govresearchgate.net
For antimicrobial activity, the presence of a substituted aromatic ring at the N-3 position is often considered essential. nih.gov For example, linking a five-membered heterocycle like pyrazole, imidazole, or thiazole (B1198619) to the N-3 position is a common strategy. unipa.it At the C-2 position, small groups like methyl or thiol groups are often required for antimicrobial potency. nih.gov In some cases, substituting the methyl group at C-2 with heterocyclic derivatives such as imidazole, triazole, or thiazole has yielded compounds with significant antibacterial and antifungal effects. mdpi.com
In the context of anticancer activity, a general SAR trend suggests that a quinazolinone ring substituted at C-2 with an alkyl side chain and at N-3 with a bulky group, such as a phenyl ring, can lead to successful cytotoxic compounds. nih.gov For instance, in one study, a series of 2,3-substituted quinazolin-4(3H)-ones were evaluated for antitubercular activity through in-silico models to guide the design of more potent agents. unipa.it Another study on CDK9 inhibitors found that introducing acetamide (B32628) and acetanilide (B955) groups at position 2 resulted in potent activity. mdpi.com
Role of Electron-Withdrawing and Hydrophobic Moieties
The electronic and hydrophobic properties of substituents play a crucial role in the interaction of quinazolinone derivatives with their biological targets. Electron-withdrawing groups (EWGs) and hydrophobic moieties are frequently incorporated to enhance activity.
EWGs, such as halogens (F, Cl, Br) and nitro groups, on substituent rings can significantly influence potency. In a series of 4-anilinoquinazoline (B1210976) derivatives, substitution on the aniline (B41778) ring with small, hydrophobic, and electron-withdrawing groups like chlorine or bromine increased activity against certain kinases. nih.gov Similarly, for a series of 6-salicyl-4-anilinoquinazolines, a trifluoromethyl group (a strong EWG) at the para position of the salicylic (B10762653) ring resulted in one of the most potent dual EGFR/HER2 inhibitors. nih.gov The presence of halogen substituents on a phenyl ring attached via a thioamide group was found to be responsible for potent anti-inflammatory activity in another series. researchgate.net
Hydrophobic interactions are also key for binding affinity. The 4-anilinoquinazoline scaffold itself provides a lipophilic moiety that is crucial for affinity towards the ATP-binding pocket of kinases, allowing it to extend into a hydrophobic region. nih.gov The terminal aromatic ring of some quinazoline derivatives can form hydrophobic bonds within the target's pocket, an interaction that is enhanced by substituents like chlorine. wikipedia.org
Influence of Chain Length and Halogen Bonding Interactions
The length of alkyl chains used as linkers or substituents can have a profound impact on biological activity, often with an optimal length required for maximum potency. For example, in a series of 4-anilino-quinazoline derivatives designed as dual EGFR/HER2 inhibitors, a linker with a four-carbon chain was found to be optimal for the highest dual inhibitory activity. nih.gov Conversely, increasing a side chain length from two to three carbons in another series of 2-substituted quinazolin-4(3H)-ones led to a decrease in antiproliferative activity. mdpi.com Similarly, studies on other quinazolinone derivatives targeting inflammatory gene expression showed that an aliphatic chain at the R3 position should not exceed eight carbons to avoid potential steric hindrance. nih.gov
Halogen bonding is a specific, non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom). This interaction is increasingly recognized as a significant force in drug-receptor binding. scispace.com In N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives, intermolecular halogen bonds (C=S⋯X, where X is a halogen) have been detected. nih.gov These studies show that the geometry and presence of halogen bonds can differ between racemic and optically pure forms, suggesting that this interaction can be a critical determinant of molecular recognition and, consequently, biological activity. nih.gov The strategic placement of halogens on the quinazolinone scaffold can thus be used to form specific halogen bonds with amino acid residues in a target protein, enhancing binding affinity and potency. scispace.com
SAR of 4-Anilinoquinazoline Derivative Series
The 4-anilinoquinazoline scaffold is a well-established pharmacophore, particularly for kinase inhibitors targeting the epidermal growth factor receptor (EGFR). nih.govresearchgate.net SAR studies have identified several key structural features for potent activity:
Quinazoline Core: The nitrogen atoms N-1 and N-3 are critical. N-1 typically acts as a hydrogen bond acceptor, interacting with key methionine residues in the kinase hinge region. nih.govwikipedia.org N-3 can form water-bridged hydrogen bonds with threonine residues, further stabilizing the binding. nih.gov
Anilino Moiety at C-4: This group extends into a hydrophobic pocket of the ATP-binding site. nih.gov Substitutions on this aniline ring are crucial. Small, hydrophobic, and electron-withdrawing substituents, often at the meta-position, generally enhance inhibitory activity. nih.govnih.gov
Substitutions at C-6 and C-7: These positions are often modified to improve solubility and potency. Small electron-donating groups at these positions can be beneficial. nih.gov In some cases, bulkier substituents at C-7 are favorable for activity. nih.gov
The table below summarizes the inhibitory activities of selected 6-salicyl-4-anilinoquinazoline analogues against EGFR and HER2 kinases, illustrating the impact of substituents on the salicylic ring.
| Compound | Substituent (R) | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |
|---|---|---|---|
| Erlotinib (Control) | - | 0.081 | 0.12 |
| Lapatinib (Control) | - | 0.095 | 0.11 |
| 9 | H | 1.5 | 1.2 |
| 15 | 4-F | 0.45 | 0.31 |
| 16 | 4-Cl | 0.21 | 0.15 |
| 17 | 4-Br | 0.25 | 0.18 |
| 21 | 4-CF₃ | 0.12 | 0.096 |
Correlations between Computational Predictions and Empirically Observed Activities
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in drug discovery for predicting the biological activity of novel compounds and understanding their interactions with target proteins. sapub.orgmdpi.com These in silico approaches are often used in conjunction with experimental studies to guide the synthesis of more potent and selective derivatives.
Molecular docking studies help visualize the binding mode of a ligand within the active site of a receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For example, docking studies on quinazolinone derivatives have successfully predicted binding poses and explained why certain substitutions enhance activity. In a study of CDK9 inhibitors, docking poses helped rationalize the improved potency of compounds with specific substitutions at the C-2 position. mdpi.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sapub.org In a study on quinazolinone derivatives as MMP-13 inhibitors, reliable CoMFA and CoMSIA models were developed. The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of activity, providing a predictive framework for designing new inhibitors.
The correlation between computational predictions (e.g., binding energy from docking) and empirically observed activities (e.g., IC₅₀ values) is a key validation step. A study on new quinazoline-pyrimidine hybrids targeting EGFR showed a good correlation between the binding free energies calculated using the MM/PBSA method and the experimental cytotoxic activities against various cancer cell lines. nih.gov
The table below presents a comparison of experimental anti-proliferative activity and computationally predicted binding energy for a series of quinazoline derivatives against the A549 lung cancer cell line, demonstrating the predictive power of these models.
| Compound | Experimental IC₅₀ (µM) | Predicted Binding Free Energy (kcal/mol) |
|---|---|---|
| 6n | 5.90 | -24.45 |
| 6h | 6.50 | -22.13 |
| 6k | 7.80 | -19.51 |
| 6g | 9.10 | -18.77 |
| 6f | 11.00 | -17.76 |
| 6a | >50 | -17.08 |
These combined experimental and computational approaches accelerate the drug discovery process by allowing for more rational design of lead compounds, optimizing their activity, and predicting their potential before undertaking complex and resource-intensive synthesis. sapub.orgscribd.com
Coordination Chemistry of Quinazolinone Derivatives
Quinazolinones as Ligands for Metal Ion Complexation
The quinazolin-4(3H)-one scaffold can act as a ligand for metal ions through different coordination modes. Coordination can occur through the nitrogen atom at position 3 (N3) or, following tautomerization, via the nitrogen atom at position 1 (N1) and the carbonyl oxygen atom at position 4 (O4) nih.gov. The specific coordination mode can be influenced by the metal ion, the halide ligands present, and the substituents on the quinazolinone ring nih.gov.
Quinazolinone derivatives, including Schiff base derivatives, have been successfully used to synthesize complexes with various transition metals such as copper(II), platinum(II), cobalt(II), nickel(II), and zinc(II) mdpi.comasianpubs.orgorientjchem.org. These complexes are often prepared through reactions of the corresponding quinazolinone ligand with a metal salt, such as copper chloride or copper sulfate, in a suitable solvent like methanol (B129727) under reflux conditions mdpi.comorientjchem.org. The resulting metal-quinazolinone complexes are typically colored solids and can be obtained in good yields mdpi.com.
The coordination of quinazolinone-based ligands to metal ions can significantly alter the biological properties of the parent ligand, often leading to enhanced cytotoxic or antimicrobial activities mdpi.comorientjchem.org. This enhancement is a key driver for the continued interest in the synthesis and characterization of new metal-quinazolinone complexes slideshare.netresearchgate.net. For instance, copper(II) complexes of 2,3-substituted quinazolinone Schiff base ligands have demonstrated significantly higher cytotoxic activity against cancer cell lines compared to the free ligands mdpi.com.
The versatility of the quinazolinone core allows for the synthesis of various derivatives, which in turn can be used to create a diverse library of metal complexes with potentially unique structural and electronic properties mdpi.comtaylorandfrancis.com. The synthesis of these complexes is often a straightforward process, making them accessible for further study and application asianpubs.orgnih.gov.
Characterization of Structural and Electronic Properties of Metal-Quinazolinone Complexes
Infrared (IR) Spectroscopy is a fundamental tool for confirming the coordination of the quinazolinone ligand to the metal center. A noticeable shift in the stretching frequency of the carbonyl group (C=O) to a lower wavenumber in the IR spectrum of the complex compared to the free ligand is indicative of the coordination of the carbonyl oxygen to the metal ion mdpi.com. Similarly, changes in the stretching frequencies of other functional groups, such as the azomethine group (-CH=N-) in Schiff base derivatives, can also confirm their involvement in coordination mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the structure of the ligand and how it changes upon complexation. However, in the case of paramagnetic metal complexes, such as those with Cu(II) (a d9 metal ion), the NMR spectra can exhibit very broad lines, sometimes rendering them undetectable mdpi.com. This is due to the paramagnetic effect of the unpaired electron on the chemical shifts and relaxation properties of the nuclei mdpi.com.
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline metal-quinazolinone complexes. XRD studies can reveal the coordination geometry around the metal center, which can range from tetrahedral to trigonal-bipyramidal or octahedral, depending on the metal ion and the ligands nih.govasianpubs.org. For example, the adduct of quinazolin-4(3H)-one with CdI2 forms a tetrahedral complex, while the adducts with CdBr2 and HgCl2 form chain polymers with five-coordinate metal centers nih.gov.
Field Emission Scanning Electron Microscopy (FESEM) can be used for the quantitative analysis of the metal content in the synthesized complexes asianpubs.org.
The electronic properties of these complexes are often investigated using UV-Visible (UV-Vis) Spectroscopy . The UV-Vis spectra of the complexes typically show absorption bands that are shifted compared to the free ligand, indicating electronic interactions between the metal and the ligand.
The table below summarizes the characterization data for selected metal-quinazolinone complexes, providing insights into their structural and electronic features.
| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Data | Reference |
| [CdBr₂(C₈H₆N₂O)]ₙ | Cd(II) | Trigonal-bipyramidal | N-H···O hydrogen bonds | nih.gov |
| [HgCl₂(C₈H₆N₂O)]ₙ | Hg(II) | Distorted five-coordinate | π–π interactions between ligands | nih.gov |
| [CdI₂(C₈H₆N₂O)₂] | Cd(II) | Tetrahedral | Coordination via N3 atom | nih.gov |
| Cu-L1 (Schiff base) | Cu(II) | Tetragonal-pyramidal | C=O stretch shift from 1650 cm⁻¹ to 1603 cm⁻¹ | mdpi.com |
| Cu-L2 (Schiff base) | Cu(II) | Tetragonal-pyramidal | C=O stretch shift from 1660 cm⁻¹ to 1605 cm⁻¹ | mdpi.com |
These characterization techniques collectively provide a comprehensive understanding of the coordination chemistry of quinazolinone derivatives, paving the way for the rational design of new metal complexes with desired properties.
Strategic Role of 2 Amino 7 Fluoroquinazolin 4 3h One As a Synthetic Intermediate
Building Block for the Assembly of Complex Molecular Architectures
2-Amino-7-fluoroquinazolin-4(3H)-one serves as a fundamental building block for the creation of more intricate molecular structures. fluorochem.co.uk The quinazolinone core, with its fused heterocyclic ring system, provides a rigid scaffold that can be elaborated upon through various chemical reactions. The presence of the amino group at the 2-position and the fluorine atom at the 7-position offers specific sites for chemical modification, enabling the attachment of diverse functional groups and the construction of libraries of related compounds. nih.gov This modular approach is crucial in medicinal chemistry for systematically probing the interactions between a molecule and its biological target. nih.gov
The synthesis of complex molecules often involves a step-by-step assembly process, and this compound provides a reliable and well-characterized starting point. Its utility as a key intermediate has been demonstrated in the synthesis of various biologically active compounds. researchgate.netnih.gov The ability to introduce a variety of substituents onto the quinazolinone scaffold allows chemists to fine-tune the steric and electronic properties of the final molecule, which is essential for optimizing its pharmacological profile. mdpi.com
Intermediate in the Synthesis of Multi-Kinase Inhibitors
A primary application of this compound is its role as a key intermediate in the synthesis of multi-kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting multiple kinases simultaneously, multi-kinase inhibitors can offer a broader and more effective therapeutic approach. mdpi.comoncotarget.com
The quinazolinone scaffold is a well-established pharmacophore for kinase inhibition, and the this compound derivative provides a convenient starting point for the synthesis of potent inhibitors. nih.gov The amino group at the 2-position can be readily derivatized to introduce various side chains that can interact with the ATP-binding site of different kinases. The fluorine atom at the 7-position can enhance the binding affinity and modulate the pharmacokinetic properties of the final compound. researchgate.net
Utility in Rational Drug Design and Development Campaigns
The structural features of this compound make it an invaluable tool in rational drug design and development campaigns. researchgate.netrsc.org The quinazolinone core provides a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. This allows medicinal chemists to leverage existing knowledge about the structure-activity relationships of quinazolinone-based inhibitors to design new and improved drug candidates.
Precursor to Specific Pharmaceutical Agents (e.g., Afatinib, Transtinib, Erlotinib, Gefitinib, Lapatinib Derivatives)
The versatility of this compound as a synthetic intermediate is highlighted by its use in the synthesis of several clinically important anti-cancer drugs and their derivatives. nih.gov The quinazolinone core is a common feature among a number of tyrosine kinase inhibitors.
While the exact synthetic routes for commercial drugs are often proprietary, the published scientific literature describes synthetic strategies for creating derivatives of these important therapeutic agents, often utilizing intermediates like this compound. For instance, the synthesis of various quinazolinone-based kinase inhibitors involves the reaction of a 2-amino-quinazolinone derivative with an appropriate electrophile to install the desired side chain at the 2-amino position.
The following table provides a summary of the kinase inhibitors that can be synthesized from this compound or its derivatives:
| Drug/Derivative | Target(s) |
| Afatinib Derivatives | EGFR, HER2 |
| Transtinib Derivatives | EGFR |
| Erlotinib Derivatives | EGFR |
| Gefitinib Derivatives | EGFR |
| Lapatinib Derivatives | EGFR, HER2 |
The development of derivatives of these established drugs is an ongoing area of research aimed at overcoming drug resistance, improving efficacy, and reducing side effects. The availability of versatile intermediates like this compound is critical to these efforts.
Future Research Trajectories and Innovations in Quinazolinone Chemistry
Development of Advanced Synthetic Methodologies
The synthesis of quinazolinone derivatives is undergoing a transformation, with a strong emphasis on creating more efficient and environmentally responsible processes.
Focus on Eco-Friendly and Highly Efficient Protocols
In recent years, there has been a significant shift towards "green" chemistry in the synthesis of quinazolinones. tandfonline.com Researchers are actively developing protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption. frontiersin.orgproquest.com A notable advancement is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, thus improving atom economy. frontiersin.org The application of novel catalysts, such as magnetically recoverable palladium catalysts, further enhances the sustainability of these methods by enabling easy separation and reuse. frontiersin.orgproquest.comnih.gov These eco-friendly approaches often utilize benign solvent systems like water or polyethylene (B3416737) glycol (PEG), and employ microwave-assisted synthesis to shorten reaction times and boost yields. tandfonline.comfrontiersin.org Such protocols are not only environmentally conscious but also contribute to cost-effective and scalable production for industrial applications. frontiersin.org
Exploration of Biosynthetic Pathways Utilizing Microorganisms or Enzymes
The use of biological systems for chemical synthesis is a rapidly emerging field with significant potential for quinazolinone production. Biocatalysis, which employs microorganisms or isolated enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Researchers are investigating the use of enzymes to catalyze specific reactions in the synthesis of quinazolinones, taking advantage of their ability to function under mild conditions and with high precision. researchgate.net This approach can lead to the formation of complex and stereospecific quinazolinone derivatives that are challenging to produce through conventional methods. The exploration of biosynthetic pathways is expected to provide novel and sustainable routes to known and new quinazolinone compounds.
Precision-Targeted Synthesis for Optimized Biological Activity
The future of quinazolinone-based drug development lies in the ability to precisely tailor their structures to achieve optimal interaction with specific biological targets. This "molecular tailoring" approach involves the strategic placement of various functional groups on the quinazolinone core to enhance therapeutic efficacy and minimize off-target effects. For instance, the introduction of a fluorine atom, as seen in 2-amino-7-fluoroquinazolin-4(3H)-one, can significantly influence the molecule's biological activity. Structure-activity relationship (SAR) studies are crucial in this process, guiding chemists in making informed modifications to the scaffold. researchgate.net This precision-driven synthesis is essential for developing next-generation quinazolinone drugs with improved potency and safety profiles.
Integration of Computational Chemistry and Machine Learning in Drug Design and Discovery
Computational methods are becoming indispensable in the rational design and discovery of new quinazolinone-based drugs. researchgate.net Molecular docking and molecular dynamics simulations are powerful tools used to predict how different quinazolinone derivatives will bind to their target proteins, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov These computational studies provide valuable insights into the key interactions that govern biological activity, helping to prioritize the synthesis of the most promising candidates. nih.gov Furthermore, the integration of machine learning and artificial intelligence is set to accelerate the drug discovery process. researchgate.net By analyzing large datasets of chemical structures and their corresponding biological activities, machine learning algorithms can identify novel quinazolinone scaffolds with a high probability of success, significantly reducing the time and resources required for drug development. researchgate.net
Design and Synthesis of Novel Quinazolinone Hybrid Scaffolds
A promising strategy to enhance the therapeutic utility of quinazolinones is the creation of hybrid molecules. This approach involves chemically linking the quinazolinone core to other pharmacologically active scaffolds to produce compounds with dual or synergistic biological effects. nih.govrsc.org For example, researchers have successfully synthesized quinazolinone hybrids incorporating moieties such as pyrazoles, chalcones, and triazoles. rsc.orgnih.gov These hybrid compounds have demonstrated potent antimicrobial and cytotoxic activities. nih.govnih.gov The design of these novel scaffolds is often guided by the principle of molecular hybridization, which aims to combine the beneficial properties of different pharmacophores into a single molecule. nih.gov This innovative approach expands the chemical space of quinazolinone derivatives and opens up new avenues for treating complex diseases. nih.govrsc.org
Expansion of Mechanistic Understanding Across Diverse Biological Targets
While the broad-spectrum biological activities of quinazolinones are well-established, a deeper understanding of their mechanisms of action is crucial for future drug development. mdpi.comeipublication.com Quinazolinone derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comeipublication.com Future research will focus on elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects. mdpi.com Advanced techniques in molecular and cellular biology will be employed to identify the specific proteins and cellular processes that are modulated by quinazolinone-based compounds. This expanded mechanistic understanding will enable the rational design of more selective and effective drugs for a variety of diseases.
Investigation of Unexplored Applications and Therapeutic Avenues
The unique combination of the 2-amino group and a fluorine atom at the 7-position on the quinazolinone ring system opens up several promising, yet largely unexplored, avenues for therapeutic development. The fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the 2-amino group is a key site for derivatization to modulate biological activity. nih.gov
Future research on This compound should be directed towards several key therapeutic areas where quinazolinones have already shown promise.
Targeted Cancer Therapy: The quinazolinone nucleus is a component of several approved anticancer drugs. mdpi.com Research indicates that derivatives can act as inhibitors of crucial cellular targets like tubulin polymerization and various protein kinases. mdpi.comnih.gov The introduction of a fluorine atom, as in This compound , could lead to derivatives with enhanced and more selective inhibitory activity.
Kinase Inhibition: Future studies could explore the potential of this compound as a scaffold for developing inhibitors of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net The fluorine atom might enhance binding to the ATP-binding pocket of these enzymes.
Anti-proliferative Agents: Screening of derivatives against a panel of cancer cell lines could reveal selective cytotoxicity. mdpi.com For instance, studies on related quinazolinones have shown potent activity against breast, lung, and pancreatic cancer cell lines. mdpi.com
Neurodegenerative Diseases: There is growing interest in quinazolinones for the treatment of neurodegenerative disorders like Alzheimer's disease. Some derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's therapy. tandfonline.com The properties of This compound make it a candidate for developing novel neuroprotective agents.
Infectious Diseases: The quinazolinone scaffold is a versatile platform for developing agents against a wide range of pathogens.
Antiviral Agents: Recent research has highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of viruses like SARS-CoV-2 and MERS-CoV. nih.govnih.gov The specific structural features of the 7-fluoro analogue could be exploited to develop new antiviral candidates with improved pharmacokinetic profiles.
Antibacterial and Antifungal Agents: Halogenated quinazolinones have demonstrated significant antibacterial and antifungal activity. nih.gov Investigations into the efficacy of This compound and its derivatives against drug-resistant bacterial strains (e.g., MRSA) and pathogenic fungi could lead to the development of new anti-infective therapies. nih.gov
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale based on Quinazolinone Chemistry |
| Oncology | EGFR, VEGFR, Tubulin | The quinazolinone scaffold is a known kinase inhibitor and can interfere with microtubule dynamics. mdpi.comnih.govresearchgate.net |
| Neurodegenerative | Acetylcholinesterase (AChE) | Related derivatives show strong anticholinergic activity. tandfonline.com |
| Infectious Diseases | Viral Proteases, Bacterial DNA Gyrase | 2-aminoquinazolinones have shown antiviral efficacy, and the scaffold can be tailored for antibacterial targets. nih.govnih.gov |
Innovations in Bioimaging and Diagnostics: Beyond therapeutics, the quinazolinone structure is being explored for applications in bioimaging. Some derivatives exhibit favorable luminescence properties, making them promising candidates for fluorescent probes and biological imaging reagents. rsc.org The fluorine atom in This compound could be advantageous for developing ¹⁹F MRI contrast agents, an area of growing interest in medical diagnostics.
Molecular Hybridization: A forward-looking strategy involves creating hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties. nih.gov This approach aims to develop agents with dual or synergistic modes of action, potentially overcoming drug resistance. This compound could serve as a foundational block for creating such hybrid compounds, for example, by linking it to a triazole or indole (B1671886) nucleus, which are also known for their diverse biological activities. nih.gov
Table 2: Illustrative Biological Activities of Related Quinazolinone Derivatives
| Compound Type | Biological Activity | Reference |
| 2-Aminoquinazolin-4(3H)-one Derivatives | Anti-SARS-CoV-2 and MERS-CoV | nih.gov |
| Halogenated Quinazolinone Derivatives | Antimicrobial and Cytotoxic | nih.gov |
| Quinazolinone-Chalcone Hybrids | Anticancer (Pancreatic Cancer) | mdpi.com |
| N-(4-fluorophenyl)quinazolin-4-amine | Anti-inflammatory | mdpi.com |
Disclaimer: The data in this table is for related compounds and is intended to illustrate the potential of the quinazolinone scaffold. Specific activity for this compound has not been extensively reported.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-7-fluoroquinazolin-4(3H)-one and its derivatives?
The synthesis typically starts with precursors like 2-aminobenzamide or substituted anthranilic acids. A widely used method involves cyclization reactions under acidic or basic conditions. For example:
- Condensation-Cyclization : Reacting 2-amino-6-fluorobenzamide with reagents like POCl₃ or TFAA (trifluoroacetic anhydride) to form the quinazolinone core .
- One-Pot Synthesis : Utilizing trifluoroacetic acid (TFA) as both solvent and catalyst for trifluoromethylation or halogenation, enabling efficient incorporation of substituents .
- Green Methods : Solvent-free approaches using catalysts like KAl(SO₄)₂·12H₂O (alum) to improve sustainability and yield .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray Crystallography : To resolve the fused bicyclic structure and confirm substituent positions (e.g., fluorine at C7) .
- NMR Spectroscopy : ¹H/¹³C NMR for verifying aromatic proton environments and substituent effects (e.g., fluorine-induced deshielding) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for quinazolinone derivatives?
Early studies highlight:
- Antitumor Activity : Inhibition of cancer cell lines (e.g., breast, lung) via kinase inhibition or DNA intercalation mechanisms .
- Antimicrobial Potential : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) through disruption of cell wall synthesis .
- SAR Insights : Fluorine and amino groups enhance target binding affinity and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize substituent effects to improve bioactivity in quinazolinone derivatives?
- Halogenation Strategies : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C2/C7 to modulate electronic properties and binding kinetics .
- Amino Group Modifications : Alkylation or acylation of the C2-amino group to enhance solubility or reduce toxicity .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DHFR .
Q. What experimental approaches resolve contradictions in cytotoxicity data across studies?
- Dose-Response Validation : Reproduce assays using standardized protocols (e.g., CLSI M7-A5 for antimicrobials) to minimize variability .
- Off-Target Profiling : Employ kinase selectivity panels or transcriptomics to identify non-specific effects .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out artifactual results due to rapid degradation .
Q. How can computational methods guide the design of this compound analogs?
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at C6 vs. C8) .
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Study binding dynamics with therapeutic targets (e.g., PARP-1) to optimize residence time .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Control : Monitor intermediates (e.g., 4-chloro derivatives) using HPLC and optimize reaction time/temperature .
- Purification Strategies : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., DMSO/water) for high-purity isolates .
- Regioselectivity Issues : Address competing pathways (e.g., C4 vs. C2 functionalization) through directing group strategies .
Q. How does fluorine substitution impact the physicochemical properties of quinazolinones?
- Lipophilicity : Fluorine at C7 increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Resistance : C-F bonds resist oxidative metabolism, improving pharmacokinetic profiles .
- Crystal Packing : Fluorine’s electronegativity influences hydrogen-bonding networks, affecting melting points and stability .
Methodological Considerations
Q. What protocols are recommended for assessing antitumor activity in vitro?
- Cell Line Panels : Test against NCI-60 cell lines with MTT assays to establish GI₅₀ values .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., p-EGFR) .
- Synergy Screens : Combine with cisplatin or doxorubicin to evaluate additive vs. antagonistic effects .
Q. How can green chemistry principles be applied to quinazolinone synthesis?
- Solvent-Free Reactions : Use microwave irradiation or ball milling to reduce waste .
- Biocatalysis : Explore enzymatic cyclization (e.g., lipases) for enantioselective synthesis .
- Recyclable Catalysts : Employ immobilized alum or magnetic Fe₃O₄ nanoparticles to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
